molecular formula C15H16N4O B5075214 1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate

1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate

Cat. No.: B5075214
M. Wt: 268.31 g/mol
InChI Key: CGTFIAMWGUCIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate is a heterocyclic compound that belongs to the class of triazolopyridazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridazines, which can have different pharmacological properties .

Mechanism of Action

The mechanism of action of 1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Properties

IUPAC Name

1-benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-3-13-11(2)17-19-10-16-18(15(19)14(13)20)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTFIAMWGUCIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=[N+](N=CN2N=C1C)CC3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.